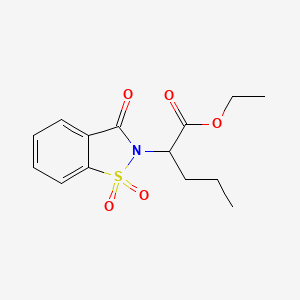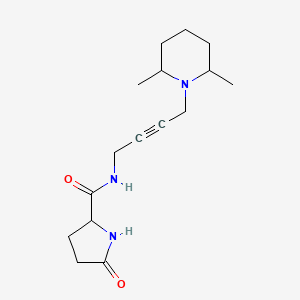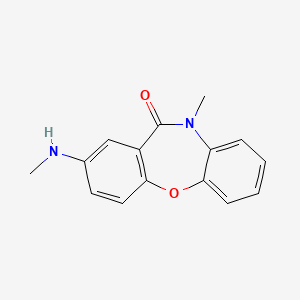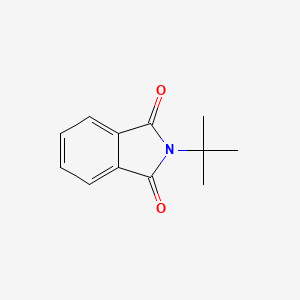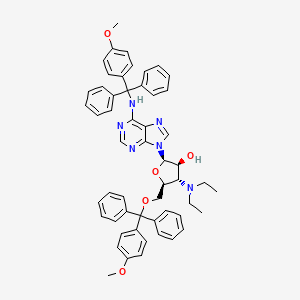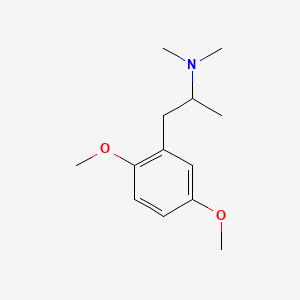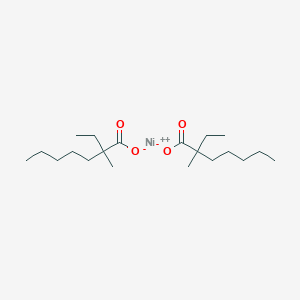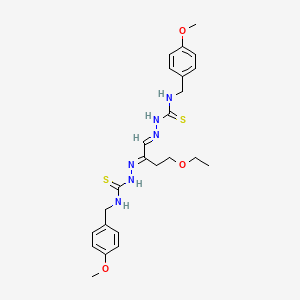
p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic molecule It features a pyrazole ring, azo linkage, and sulfonic acid group, making it a versatile compound in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the pyrazole ring. Common starting materials include 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-methyl-3-nitrobenzenesulfonic acid.
Azo Coupling Reaction: The key step involves an azo coupling reaction where the diazonium salt of 4-methyl-3-nitrobenzenesulfonic acid is reacted with the pyrazole derivative. This reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Reduction and Sulfonation: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azo coupling and sulfonation steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds, which can further be reduced to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Tin(II) chloride or sodium dithionite in acidic conditions.
Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Dye Synthesis: The compound is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and printing industries.
Analytical Reagents: It serves as a reagent in various analytical techniques to detect and quantify metal ions.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives are explored for their potential as anti-inflammatory and antimicrobial agents.
Biological Staining: Used in histology for staining tissues due to its strong coloration properties.
Industry
Polymer Additives: Incorporated into polymers to enhance their thermal stability and color properties.
Catalysts: Used as a catalyst in certain organic reactions due to its unique structural features.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, making it useful in redox processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: shares similarities with other azo compounds like and derivatives.
Uniqueness
Structural Complexity: The presence of both a pyrazole ring and a sulfonic acid group makes it more versatile compared to simpler azo compounds.
Functional Diversity: Its ability to undergo various chemical reactions (oxidation, reduction, substitution) and its applications in multiple fields (dye synthesis, pharmaceuticals, analytical chemistry) highlight its unique properties.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
25739-67-7 |
|---|---|
Fórmula molecular |
C23H21N5O6S2 |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H21N5O6S2/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34/h3-14,22,27H,1-2H3,(H,32,33,34) |
Clave InChI |
DNNYNDQWWWDTPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)S(=O)(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



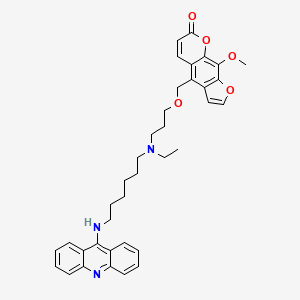
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
